molecular formula C5H6BrNS B1177236 cacn protein CAS No. 151912-49-1

cacn protein

Cat. No.: B1177236
CAS No.: 151912-49-1
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Description

CACN proteins refer to a family of voltage-gated calcium channel subunits critical for cellular signaling, muscle contraction, and neuronal activity. Key subunits include:

  • CACNA1F (L-type α1F subunit): Expressed in neuronal and cardiac tissues, involved in signal transduction under mechanical stress .
  • CACNβ1 (β1 subunit): Modulates L-type channel activity; implicated in atrial fibrillation (AF) via miR-499-5p regulation .
  • CACNα1C (L-type α1C subunit): Mediates calcium influx in cardiac and smooth muscle, contributing to contraction and pacemaking .
  • CACNα1G (T-type α1G subunit): Facilitates low-threshold calcium currents in pacemaker cells and neurons .

These subunits are integral to calcium homeostasis, with dysregulation linked to arrhythmias, neurodegenerative disorders, and channelopathies.

Properties

CAS No.

151912-49-1

Molecular Formula

C5H6BrNS

Synonyms

cacn protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison of CACN Subunits

Table 1: CACN Subunit Characteristics

Subunit Gene Channel Type Tissue Expression Physiological Role Disease Association
CACNA1F CACNA1F L-type Spinal cord, Cardiac Stress response, Signal transduction Neuropathic pain
CACNβ1 CACNB1 L-type β Atrial myocardium Modulates channel gating kinetics Atrial fibrillation
CACNα1C CACNA1C L-type α1C Sinoatrial node, Myocardium Contraction, Pacemaking Sick sinus syndrome (SSS)
CACNα1G CACNA1G T-type α1G Neurons, Sinoatrial node Pacemaking, Hormone secretion Epilepsy, SSS

Key Differences :

  • L-type vs. T-type : L-type channels (e.g., CACNA1F, CACNα1C) activate at higher voltages and mediate prolonged calcium influx, critical for muscle contraction. T-type channels (e.g., CACNα1G) activate at lower voltages, enabling pacemaker activity .
  • Subunit Roles : α subunits form the pore, while β subunits (e.g., CACNβ1) regulate trafficking and voltage sensitivity .

Comparison with Other Ion Channels

Table 2: Functional Comparison with HCN4 and SCN5A

Protein Channel Type Activation Mechanism Role in Disease Distinguishing Features
CACNα1C L-type calcium High-voltage Arrhythmias, Hypertension Sustained calcium influx, blocked by dihydropyridines
HCN4 Hyperpolarization-activated cAMP/voltage SSS, Bradycardia Mediates pacemaker current (If), cAMP modulation
SCN5A Sodium (Nav1.5) Voltage-gated Brugada syndrome, AF Rapid depolarization phase, TTX-resistant

Functional Contrasts :

  • CACN vs. HCN4: While CACNα1C drives the plateau phase of cardiac action potentials, HCN4 generates pacemaker currents (If) during diastolic depolarization. HCN4 is modulated by cAMP, whereas CACNα1C is primarily voltage-dependent .
  • CACN vs. SCN5A : SCN5A mediates rapid sodium influx during depolarization, unlike CACN proteins, which sustain calcium influx for contraction and signaling .

Research Findings

CACNβ1 in Atrial Fibrillation

  • This highlights CACNβ1's role in maintaining calcium homeostasis and electrical stability .

CACNα1C and CACNα1G in Sick Sinus Syndrome (SSS)

  • Pathological Upregulation : SSS models showed elevated CACNα1C and CACNα1G mRNA/protein levels, correlating with fibrosis and ROS overproduction.
  • Therapeutic Modulation: Treatment with Shenxian Shengmai oral liquid normalized CACNα1C/G expression, reduced fibrosis, and restored heart rate, underscoring their role in arrhythmogenesis .

CACNA1F in Mechanical Stress

  • Spinal Cord Injury : Cyclic tensile stress upregulated CACNA1F expression in spinal cord neurons, suggesting its involvement in stress-induced calcium signaling and neuronal adaptation .

Q & A

Q. What are the primary structural components of CACN proteins, and how do they influence calcium channel functionality?

CACN proteins form voltage-dependent calcium channels, with the α1 subunit (e.g., CACNα1D) being the core functional component responsible for ion selectivity and channel gating . The α1 subunit contains four homologous domains, each with six transmembrane helices, including a voltage-sensing region (S4) and a pore-forming loop. Recombinant expression systems (e.g., E. coli) are often used to produce isolated α1 subunits for electrophysiological studies, though post-translational modifications (e.g., glycosylation) may differ from native mammalian systems, potentially altering channel kinetics .

Q. Which expression systems are optimal for producing functional CACN proteins for in vitro studies?

Prokaryotic systems (e.g., E. coli) are cost-effective for producing CACNα1 subunits with >95% purity, suitable for structural studies and antibody generation . However, mammalian systems (e.g., HEK293 cells) are preferred for functional assays requiring proper folding and post-translational modifications. Always validate protein activity using patch-clamp electrophysiology or calcium flux assays to confirm channel functionality.

Q. What standard biochemical techniques are recommended for detecting and quantifying CACN proteins?

  • SDS-PAGE/Western Blot : Use antibodies targeting conserved epitopes (e.g., His-tag or GST-tag in recombinant proteins) .
  • ELISA : Quantify CACN expression in tissue lysates using sandwich assays with monoclonal antibodies .
  • Immunoprecipitation (IP) : Study protein-protein interactions by co-precipitating CACN subunits with β or γ regulatory subunits . Include internal controls (e.g., β-actin) and replicate experiments to account for variability in protein extraction efficiency.

Advanced Research Questions

Q. How can researchers resolve discrepancies in CACN protein activity data obtained from prokaryotic vs. mammalian expression systems?

Discrepancies often arise from differences in post-translational modifications. For example, E. coli-expressed CACNα1D lacks glycosylation, which may reduce membrane localization and alter voltage sensitivity . To reconcile

  • Compare electrophysiological profiles (e.g., activation/inactivation kinetics) between recombinant and native channels.
  • Use site-directed mutagenesis to introduce glycosylation sites in prokaryotic systems and assess functional recovery .
  • Validate findings with orthogonal methods, such as cryo-EM for structural confirmation .

Q. What experimental strategies are effective for mapping this compound interactions within PI3K/AKT and MAPK signaling pathways?

  • mRNA Co-Expression Analysis : Cross-reference CACN receptor expression (e.g., 18/26 CACN receptors detected in CHO cells) with pathway-specific markers (e.g., PI3K/AKT) using qRT-PCR or RNA-seq .
  • Knockdown/Overexpression Studies : Use siRNA or CRISPR-Cas9 to modulate CACN expression and measure downstream phosphorylation of AKT or ERK .
  • Proteomic Profiling : Combine co-IP with mass spectrometry to identify binding partners in pathway crosstalk .

Q. How should unexpected electrophysiological results in CACN channel studies be systematically troubleshooted?

Follow this workflow:

  • Purity Validation : Confirm protein integrity via SDS-PAGE and endotoxin testing (<1.0 EU/µg) to rule out contamination .
  • Buffer Optimization : Adjust divalent cation concentrations (e.g., Ca²⁺ vs. Ba²⁺) to stabilize channel gating .
  • Pathway Inhibition : Apply pathway-specific inhibitors (e.g., LY294002 for PI3K) to test for off-target signaling effects .
  • Control Comparisons : Include positive controls (e.g., HEK293-expressed CACNα1C) to benchmark activity .

Q. What bioinformatics approaches are recommended for classifying this compound isoforms across species?

  • Homology Modeling : Use tools like BLAST or InterPro to identify conserved domains (e.g., voltage-sensing S4 helix) .
  • Phylogenetic Analysis : Construct trees with MEGA software to trace evolutionary divergence of CACNα1 subunits .
  • Machine Learning : Train classifiers on sequence features (e.g., transmembrane regions) to predict isoform-specific functions . Cross-validate predictions with experimental data, such as tissue-specific expression patterns from GTEx or UniProt.

Q. How do protein-protein interaction studies inform the functional analysis of CACN subunits in calcium signaling?

  • Yeast Two-Hybrid Screening : Identify novel interactors (e.g., calmodulin) regulating CACN channel inactivation .
  • Structural Docking Simulations : Predict binding interfaces between CACNα1 and auxiliary subunits (e.g., β2) using PyMOL .
  • Functional Rescue Assays : Co-express CACNα1 with candidate partners in Xenopus oocytes to restore channel activity in knockdown models .

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